molecular formula C11H9F3O2 B8347996 4[-(Trifluoromethoxy)phenyl]-3-buten-2-one

4[-(Trifluoromethoxy)phenyl]-3-buten-2-one

Cat. No. B8347996
M. Wt: 230.18 g/mol
InChI Key: XVJDSROBUMSMGU-UHFFFAOYSA-N
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Patent
US06458852B1

Procedure details

Tetrabutylammonium iodide (0.4 g, 0.05 mol) was added to a well-stirred biphasic mixture of 12 mL of 50% NaOH and 20 mL of methylene chloride under a nitrogen atmosphere. A solution of 3-trifluoromethoxybenzaldehyde (4.0 g, 0.021 mol) and diethyl (2-oxopropyl)phosphonate (4.08 g, 0.021 mol) in 4.0 mL of methylene chloride was added dropwise to the stirred solution. The resulting mixture was stirred at room temperature for 15 min, then quenched with water and extracted with hexane. The hexane layer was dried over MgSO4. The crude product was purified by flash column chromatography on silica gel eluting with 1:10 ethyl acetate in hexane to give 2.6 g (54%) of the desired 4[-(trifluoromethoxy)phenyl]-3-buten-2-one product as a yellow oil. 1H NMR (CDCl3) δ7.43 (m, 4H), 7.20 (d, 1H), 6.65 (d, 2H), 2.29 (s, 3H). 19F NMR (CDCl3) δ−62.05 (s, 3F).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]([F:15])([F:14])[O:5][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][CH:13]=1)C=O.[O:16]=[C:17]([CH3:27])[CH2:18]P(=O)(OCC)OCC.[CH2:28](Cl)Cl>[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[F:15][C:4]([F:3])([F:14])[O:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:8][C:7]=1[CH:28]=[CH:18][C:17](=[O:16])[CH3:27] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(OC=1C=C(C=O)C=CC1)(F)F
Name
Quantity
4.08 g
Type
reactant
Smiles
O=C(CP(OCC)(OCC)=O)C
Name
Quantity
4 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.4 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexane layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel eluting with 1:10 ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC(OC1=C(C=CC=C1)C=CC(C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.